N-(furan-2-ylmethyl)-4-(N-isopropylsulfamoyl)-2,5-dimethylfuran-3-carboxamide
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Overview
Description
N-(furan-2-ylmethyl)-4-(N-isopropylsulfamoyl)-2,5-dimethylfuran-3-carboxamide is a complex organic compound characterized by its unique structure, which includes furan rings and a sulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-4-(N-isopropylsulfamoyl)-2,5-dimethylfuran-3-carboxamide typically involves multiple steps, starting with the preparation of the furan rings and subsequent functionalization. The key steps include:
Formation of Furan Rings: The initial step involves the synthesis of furan rings through cyclization reactions.
Introduction of Sulfamoyl Group: The sulfamoyl group is introduced via sulfonation reactions, often using reagents like chlorosulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-4-(N-isopropylsulfamoyl)-2,5-dimethylfuran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the furan rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of simpler hydrocarbons.
Scientific Research Applications
N-(furan-2-ylmethyl)-4-(N-isopropylsulfamoyl)-2,5-dimethylfuran-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-4-(N-isopropylsulfamoyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-4-(N-isopropylsulfamoyl)-2,5-dimethylfuran-3-carboxamide: shares similarities with other furan-based compounds and sulfamoyl derivatives.
Furan Derivatives: Compounds with similar furan ring structures.
Sulfamoyl Derivatives: Compounds containing sulfamoyl groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
Chemical Structure and Properties
The molecular formula of N-(furan-2-ylmethyl)-4-(N-isopropylsulfamoyl)-2,5-dimethylfuran-3-carboxamide indicates a furan-based structure with sulfamoyl and carboxamide functional groups. The presence of these groups suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor binding.
Property | Value |
---|---|
Molecular Formula | C13H16N2O4S |
Molecular Weight | 288.35 g/mol |
Solubility | Soluble in DMSO and DMF |
Melting Point | Not specified |
Antiviral Properties
Recent studies have highlighted the potential of furan derivatives as inhibitors against viral enzymes. For instance, compounds structurally related to furan have been shown to exhibit inhibitory effects on the SARS-CoV-2 main protease (M pro). In particular, derivatives such as F8-B6 and F8-B22 demonstrated IC50 values of 1.57 μM and 1.55 μM, respectively, indicating significant antiviral activity against SARS-CoV-2 .
Antimicrobial Activity
Furan derivatives have also been investigated for their antimicrobial properties. A study focusing on 2-nitrovinylfuran derivatives revealed their ability to inhibit quorum sensing (QS) in Staphylococcus aureus, which is crucial for biofilm formation and virulence factor production. One derivative showed a QS inhibition rate of 60% to 80%, significantly impacting biofilm control .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the furan ring and the introduction of different substituents can significantly alter biological activity. For example, replacing certain groups within the compound's structure can enhance or diminish its potency against specific biological targets. The presence of a thiourea linker has been identified as essential for maintaining inhibitory activity against M pro .
Case Study 1: SARS-CoV-2 Inhibition
In a recent investigation, this compound was evaluated for its inhibitory action against SARS-CoV-2 M pro. The study involved synthesizing various derivatives and assessing their enzymatic activity through kinetic assays. The results demonstrated that specific modifications enhanced binding affinity and selectivity towards the viral enzyme .
Case Study 2: Antimicrobial Efficacy
Another case study assessed the effectiveness of furan derivatives in preventing biofilm formation by Staphylococcus aureus. The research utilized bioreporter strains to quantify QS inhibition and biofilm mass reduction. Results showed that certain derivatives not only inhibited QS but also increased the efficacy of conventional antibiotics when used in combination .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2,5-dimethyl-4-(propan-2-ylsulfamoyl)furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5S/c1-9(2)17-23(19,20)14-11(4)22-10(3)13(14)15(18)16-8-12-6-5-7-21-12/h5-7,9,17H,8H2,1-4H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRBIBDVOFJFKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(O1)C)S(=O)(=O)NC(C)C)C(=O)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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